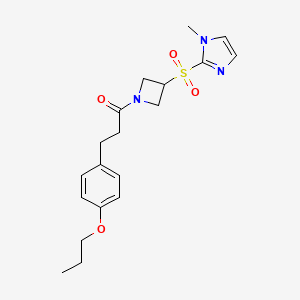
1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-3-(4-propoxyphenyl)propan-1-one is a novel organic molecule with potential therapeutic applications. Its structure includes a sulfonamide group, an azetidine ring, and a propoxyphenyl moiety, which may contribute to its biological activity. This article explores the compound's biological properties, focusing on its pharmacological effects and potential therapeutic uses.
Chemical Structure
The molecular formula of the compound is C17H20N4O3S with a molecular weight of 372.43 g/mol. The structural components include:
- Azetidine ring : A four-membered saturated heterocycle.
- Imidazole moiety : Known for its role in various biological systems.
- Propoxyphenyl group : Potentially enhances lipophilicity and biological activity.
Biological Activity Overview
Research indicates that compounds containing imidazole and sulfonamide functionalities exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Antifungal Activity
A study highlighted the antifungal activity of related imidazole derivatives against Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those for standard antifungal agents like fluconazole, suggesting enhanced efficacy in treating fungal infections .
| Compound | MIC (µmol/mL) | Activity |
|---|---|---|
| Fluconazole | >1.6325 | Standard |
| Compound 5j | 0.0054 | Most active |
Antimicrobial Properties
The presence of the imidazole ring in similar compounds has been associated with increased antimicrobial activity. For instance, derivatives have shown promising results against various bacterial strains, indicating that the target compound may also possess similar properties.
Study on Imidazole Derivatives
In a comparative study of imidazole-based compounds, several derivatives were synthesized and tested for their biological activities. The results indicated that modifications to the imidazole structure significantly impacted their antimicrobial potency. The introduction of sulfonamide groups was found to enhance solubility and bioavailability, leading to improved therapeutic profiles .
The proposed mechanism of action for compounds like This compound involves:
- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in fungal cell wall synthesis.
- Disruption of Membrane Integrity : Interaction with lipid membranes can lead to increased permeability and cell lysis.
Propiedades
IUPAC Name |
1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-3-(4-propoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-3-12-26-16-7-4-15(5-8-16)6-9-18(23)22-13-17(14-22)27(24,25)19-20-10-11-21(19)2/h4-5,7-8,10-11,17H,3,6,9,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTQNWCJIBLYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














